molecular formula C₂₅H₂₉NO₈ B123090 (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid CAS No. 730911-70-3

(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid

Cat. No. B123090
M. Wt: 471.5 g/mol
InChI Key: JPPMVSNCFXDOJX-WAUMRMSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid, also known as (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₈ and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Chemical Mechanisms and Synthesis

Research on complex chemical compounds like the one you've mentioned often focuses on understanding their synthesis pathways and chemical behavior. For example, studies on lignin model compounds and their acidolysis help illuminate the mechanisms by which complex organic molecules break down under certain conditions, which has implications for biofuel production and material science (Yokoyama, 2015).

Environmental Interactions and Degradation

Compounds with intricate structures also serve as subjects for environmental science research, particularly concerning their fate, degradation, and interaction with natural systems. Studies on the sorption of herbicides to soil and organic matter provide insights into how chemical compounds interact with the environment, which is crucial for assessing environmental impact and for the development of more eco-friendly substances (Werner et al., 2012).

Advanced Oxidation Processes

The degradation of pharmaceuticals and other organic compounds using advanced oxidation processes (AOPs) is a significant area of research that addresses the removal of recalcitrant compounds from water. This research aids in understanding how complex organic molecules can be broken down in water treatment processes, contributing to safer drinking water and reducing environmental pollution (Qutob et al., 2022).

Antioxidant Properties and Biochemical Research

Complex organic molecules often exhibit or are used to study antioxidant properties, which have significant implications in health science, pharmacology, and food science. For instance, the study of caffeic acid and its derivatives focuses on understanding the structural features that contribute to antioxidant activity, which is relevant for the development of therapeutic agents and dietary supplements (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19+,20+,21+,22+,24?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPMVSNCFXDOJX-WAUMRMSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370621
Record name FT-0662662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid

CAS RN

730911-70-3
Record name FT-0662662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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